![molecular formula C13H19ClN2O3 B2781641 1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride CAS No. 119049-61-5](/img/structure/B2781641.png)
1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride is a chemical compound with the CAS Number: 119049-61-5 . It has a molecular weight of 286.76 and its molecular formula is C13H18N2O3•HCl . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride is 1S/C13H18N2O3.ClH/c1-17-11-4-3-10 (9-12 (11)18-2)13 (16)15-7-5-14-6-8-15;/h3-4,9,14H,5-8H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride is a solid substance at room temperature . It has a refractive index of n 20D 1.54 (Predicted) .Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary target of 1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride is currently unknown. This compound is a derivative of piperazine , which is known to act as a GABA receptor agonist . .
Mode of Action
Piperazine, a core structure in this compound, binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm
Biochemical Pathways
Piperazine’s action on the GABA receptor suggests that it may influence neurotransmission, particularly inhibitory signaling
Result of Action
Based on the known effects of piperazine, it may induce changes in nerve cell membrane potential, leading to paralysis . .
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-17-11-4-3-10(9-12(11)18-2)13(16)15-7-5-14-6-8-15;/h3-4,9,14H,5-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTBBCWREWWPIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCNCC2)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.